molecular formula C24H50O4S2 B14466813 Butane, 1,4-bis(decylsulfonyl)- CAS No. 73758-22-2

Butane, 1,4-bis(decylsulfonyl)-

Cat. No.: B14466813
CAS No.: 73758-22-2
M. Wt: 466.8 g/mol
InChI Key: MUEIDLVFAJJEEL-UHFFFAOYSA-N
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Description

Butane, 1,4-bis(decylsulfonyl)- is an organosulfur compound characterized by a central butane backbone (C₄H₁₀) with decylsulfonyl (-SO₂C₁₀H₂₁) groups attached to the terminal carbons. The decyl chains (10-carbon alkyl groups) contribute to its hydrophobic properties, making it useful in applications requiring surfactancy or phase-transfer capabilities.

Properties

CAS No.

73758-22-2

Molecular Formula

C24H50O4S2

Molecular Weight

466.8 g/mol

IUPAC Name

1-(4-decylsulfonylbutylsulfonyl)decane

InChI

InChI=1S/C24H50O4S2/c1-3-5-7-9-11-13-15-17-21-29(25,26)23-19-20-24-30(27,28)22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

MUEIDLVFAJJEEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)CCCCS(=O)(=O)CCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Functional Groups Key Properties/Applications Reference
Butane, 1,4-bis(decylsulfonyl)- C₂₄H₅₀O₄S₂ Decylsulfonyl (-SO₂C₁₀H₂₁) Surfactant, potential phase-transfer agent
Bis(tosyl)-1,4-butanediol C₂₄H₃₀O₆S₂ Tosyl (-SO₂C₆H₄CH₃) Radiochemistry precursor
1,4-Bis(methanesulfonyloxy)butane C₆H₁₂O₆S₂ Methanesulfonyl (-SO₂CH₃) Thermal dissociation studied via DFT
1,4-Bis(triphenylphosphonio)butane C₄₀H₄₀P₄·2PF₆ Triphenylphosphonium Photolithography PAG

Research Insights and Trends

  • Sulfonyl vs. Phosphonium Groups: Sulfonyl derivatives are typically neutral and used in organic synthesis or surfactancy, while phosphonium analogs excel in photoresist technologies due to ionic reactivity .
  • Chain Length Effects : Longer alkyl chains (e.g., decyl in 1,4-bis(decylsulfonyl)-butane) enhance hydrophobicity, whereas shorter chains (e.g., tosyl) improve solubility .
  • Computational Studies : DFT analyses of methanesulfonyl derivatives highlight stability challenges, guiding synthetic modifications for target applications .

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